Efflux Pump Inhibitory Potency: C-2 Oxyacetamide vs. C-2 Carbon-Linked Analogues in Pseudomonas aeruginosa
Important Note: Direct, head-to-head quantitative data for this exact compound against named comparators is absent from publicly available, non-excluded sources. The following represents the strongest available class-level inference. In the 4-oxo-4H-pyrido[1,2-a]pyrimidine series, C-2 substituents with hydrogen-bond acceptor capability (such as the oxyacetamide linkage present in N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide) are hypothesized to recapitulate the pharmacophore model for MexAB-OprM efflux pump inhibition originally defined for nitrogen-linked leads . The benchmark nitrogen-linked lead compound (1) in that series achieved a minimum potentiation concentration (MPC) of ≤ 12.5 µg/mL for levofloxacin against P. aeruginosa overexpressing MexAB-OprM; carbon-linked analogues showed variable activity with some loss of potency compared to the nitrogen-linked progenitor . The oxyacetamide linkage in N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide may offer a differentiated potency and physicochemical profile compared to both nitrogen- and carbon-linked analogues, but confirmatory data are unavailable.
| Evidence Dimension | Efflux pump inhibitory potency (antibiotic potentiation) |
|---|---|
| Target Compound Data | No specific MPC or IC50 value publicly available for N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide. |
| Comparator Or Baseline | Lead nitrogen-linked analogue (Compound 1): MPC ≤ 12.5 µg/mL for levofloxacin potentiation ; Carbon-linked analogues: variable activity, generally reduced vs. N-linked . |
| Quantified Difference | Cannot be calculated; no target compound data. |
| Conditions | P. aeruginosa strains overexpressing MexAB-OprM; levofloxacin (LVFX) and aztreonam (AZT) potentiation assays . |
Why This Matters
Researchers seeking an efflux pump inhibitor with a C-2 oxyacetamide linker—distinct from previously explored nitrogen- and carbon-linked series—may require this exact compound to test the hypothesis that an ether oxygen at C-2 improves potency or physicochemical properties; generic substitution invalidates this SAR exploration.
- [1] Yoshida, K., Nakayama, K., Kuru, N., Kobayashi, S., Ohtsuka, M., Takemura, M., Hoshino, K., Kanda, H., Zhang, J. Z., Lee, V. J., & Watkins, W. J. (2006). MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 5: Carbon-substituted analogues at the C-2 position. Bioorganic & Medicinal Chemistry, 14(6), 1993-2004. View Source
